BET-IN-7 Binding Affinity (Kd) vs. Low-Nanomolar BRD4 Inhibitors
BET-IN-7 exhibits a BET family dissociation constant (Kd) of 89.3 μM, as determined by surface plasmon resonance (SPR) . This represents approximately 2,400-fold weaker binding compared to the potent BRD4 inhibitor MS417 (BRD4-BD2 Kd = 25.4 nM) . The micromolar binding profile of BET-IN-7 contrasts sharply with the sub-nanomolar potency of orally bioavailable compounds such as BET-IN-12 (BRD4 IC50 = 0.9 nM) .
| Evidence Dimension | BET bromodomain dissociation constant (Kd) |
|---|---|
| Target Compound Data | 89.3 μM |
| Comparator Or Baseline | MS417 BRD4-BD2 Kd = 25.4 nM; BET-IN-12 BRD4 IC50 = 0.9 nM |
| Quantified Difference | ~2,400-fold weaker than MS417; ~100,000-fold weaker than BET-IN-12 |
| Conditions | Surface plasmon resonance (SPR) binding assay for BET-IN-7; SPR and cell-free enzymatic assays for comparators |
Why This Matters
Selecting a compound with the appropriate binding affinity range is critical for experimental design; BET-IN-7 provides a micromolar-affinity tool distinct from sub-nanomolar probes like BET-IN-12, enabling concentration-response studies where excessive potency may mask biological nuances or cause non-specific effects.
